molecular formula C12H7F3N2O3 B1460361 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid CAS No. 1864059-55-1

2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid

Cat. No.: B1460361
CAS No.: 1864059-55-1
M. Wt: 284.19 g/mol
InChI Key: USKFPADFTYNZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic acid is a high-quality chemical reagent with a documented purity of 95% . This compound features a pyrimidine ring, a privileged structure in medicinal chemistry, which is functionalized with a carboxylic acid at the 4-position and a 4-(trifluoromethoxy)phenyl group at the 2-position. The presence of both the carboxylic acid and the trifluoromethoxy group makes this molecule a valuable bifunctional building block for constructing more complex chemical architectures, particularly in pharmaceutical and agrochemical research. Research Applications and Value This compound is specifically designed for research applications as a key intermediate in organic synthesis and drug discovery. The trifluoromethoxy (OCF 3 ) group is a stable, lipophilic moiety known to enhance a molecule's metabolic stability, membrane permeability, and overall bioavailability . Heterocyclic systems bearing the trifluoromethoxy group are found in a range of biologically active compounds, including insecticides, acaricides, and neurologic drugs . The integrated pyrimidine-4-carboxylic acid core is a versatile scaffold that can be readily functionalized; the carboxylic acid group allows for amide bond formation or esterification, enabling its integration into larger molecular frameworks or its use in creating targeted chemical libraries. Its primary research value lies in its application toward the synthesis of novel heterocyclic systems for the development of potential therapeutic agents and for probing biological mechanisms. Handling and Usage Researchers are responsible for determining the suitability of this product for their intended application. This product is offered "For Research Use Only (RUO)". It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper laboratory attire and safety procedures should be followed during handling. For safe handling and storage, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-7(2-4-8)10-16-6-5-9(17-10)11(18)19/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKFPADFTYNZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 2-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylic acid generally involves:

  • Construction of the pyrimidine core with appropriate substituents.
  • Introduction of the trifluoromethoxyphenyl group at the 2-position.
  • Installation or transformation of the carboxylic acid group at the 4-position.

Synthetic Route from Pyrimidine Precursors (Adapted from Related Pyrimidine-4-carboxylic Acid Syntheses)

A closely related synthetic methodology for 2-trifluoromethyl pyrimidine-4-carboxylic acid (a structurally similar compound) provides a useful framework, which can be adapted for the trifluoromethoxy derivative:

Step Description Reagents/Conditions Key Notes
1 Formation of intermediate ethyl 4-dimethylamino-2-oxo-3-butenoate Reaction of ethyl pyruvate with dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 25°C, stirring 12 h Yields a reactive intermediate for pyrimidine ring construction
2 Preparation of trifluoroacetamidine intermediate Thermal reaction of trifluoroacetamide with phosphorus pentoxide at 100-150°C, gas passed into liquefied ammonia at -40°C Generates trifluoroacetamidine gas absorbed in liquefied ammonia
3 Cyclization to form pyrimidine ring Reflux of intermediate (step 1) with trifluoroacetamidine (step 2) in ethanol at 50°C for 2 h Produces ethyl 2-trifluoromethyl pyrimidine-4-carboxylate, hydrolysis yields carboxylic acid

This approach avoids hazardous reagents like selenium dioxide and uses phosphorus pentoxide as a dehydrating agent, which is safer and scalable.

Specific Adaptation for 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid

While direct literature on the trifluoromethoxy derivative is limited, the following approach is rational based on analogous pyrimidine chemistry and trifluoromethoxy phenyl coupling methods:

Step Description Reagents/Conditions Notes
1 Synthesis of 4-(trifluoromethoxy)benzaldehyde or equivalent precursor Commercially available or synthesized via trifluoromethoxylation of 4-halobenzaldehyde Essential for introducing the trifluoromethoxyphenyl moiety
2 Formation of 4-(trifluoromethoxy)phenyl-substituted β-ketoester or α,β-unsaturated ester Claisen condensation or Knoevenagel condensation with ethyl acetoacetate or equivalents Prepares the key intermediate for pyrimidine ring closure
3 Cyclization with amidine or amidine equivalent Reaction with amidine hydrochloride or trifluoroacetamidine derivatives under reflux in ethanol or DMF Forms the pyrimidine ring with trifluoromethoxyphenyl substitution
4 Hydrolysis of ester to carboxylic acid Acidic or basic hydrolysis conditions (e.g., aqueous HCl or NaOH) Yields the target carboxylic acid

This strategy leverages well-established pyrimidine ring-forming reactions and trifluoromethoxy phenyl chemistry, adapting conditions to maintain functional group integrity.

Reaction Conditions and Optimization

  • Temperature: Typically ranges from room temperature to reflux (~50–120°C) depending on the step.
  • Solvents: Alcohols (ethanol, methanol), DMF, acetonitrile, or mixtures thereof are commonly used.
  • Catalysts/Dehydrating Agents: Phosphorus pentoxide or polyphosphoric acid for dehydration; no heavy metal catalysts are preferred to avoid contamination.
  • Reaction Time: Varies from 2 to 24 hours depending on the step and scale.

Comparative Analysis of Oxidation Methods for Carboxylic Acid Formation

In related pyrimidine carboxylic acid syntheses, oxidation of methyl-substituted pyrimidines to carboxylic acids is a key step. Common oxidants include:

Oxidant Advantages Disadvantages
Potassium permanganate Strong oxidant, widely available Overoxidation, low selectivity, environmental concerns
Selenium dioxide Effective for allylic oxidation Highly toxic, not suitable for large scale
Phosphorus pentoxide/polyphosphoric acid (dehydration) Effective in ring closure and functional group transformations Requires careful handling due to corrosiveness

The preferred approach avoids toxic oxidants, focusing on safer dehydrating agents and controlled reaction conditions.

Summary Table of Key Synthetic Steps for 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid

Step Intermediate/Product Reagents Conditions Yield/Notes
1 4-(Trifluoromethoxy)benzaldehyde Commercial or synthesized - Starting material for aryl substitution
2 β-Ketoester or α,β-unsaturated ester with trifluoromethoxyphenyl Ethyl acetoacetate, base Reflux, 2–12 h Intermediate for pyrimidine formation
3 Pyrimidine ring formation Amidine or trifluoroacetamidine Reflux in ethanol, 50–80°C, 2–24 h Cyclization step
4 Hydrolysis to carboxylic acid Acidic or basic hydrolysis Room temp to reflux, 1–4 h Final product

Research Findings and Industrial Relevance

  • The method using trifluoroacetamidine generated from trifluoroacetamide and phosphorus pentoxide is scalable and safer than traditional methods involving chlorination or catalytic hydrogenation.
  • Avoiding selenium dioxide oxidation improves environmental and safety profiles.
  • The use of alcohol solvents and moderate temperatures ensures operational simplicity and cost-effectiveness.
  • The described synthetic routes provide good yields (typically 60–85%) and purity suitable for further derivatization or biological evaluation.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Comparison with Similar Compounds

2-(Phenylthio)pyrimidine-4-carboxylic Acid (3c)

  • Structure : A phenylthio (-SPh) group at position 2 and a carboxylic acid at position 4.
  • Synthesis: Prepared via nucleophilic substitution of 2-chloropyrimidine-4-carboxylic acid with thiophenol .
  • Key Differences :
    • The -SPh group is less electron-withdrawing than -OCF₃, leading to weaker acidification of the carboxylic acid.
    • Thioethers (like -SPh) may participate in covalent bonding with biological targets, whereas -OCF₃ primarily modulates electronic effects .

2-Methylsulfanylpyrimidine-4-carboxylic Acid

  • Structure : A methylsulfanyl (-SMe) group at position 2.
  • Properties :
    • The smaller -SMe substituent reduces steric hindrance compared to the bulkier 4-(trifluoromethoxy)phenyl group.
    • Lower molecular weight (213.07 g/mol vs. ~307 g/mol for the target compound) may enhance solubility in polar solvents .

2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic Acid

  • Structure : A 4-chlorophenyl group at position 2 and a methyl group at position 5.
  • Key Differences :
    • The chloro substituent (-Cl) is moderately electron-withdrawing but lacks the steric and electronic effects of -OCF₃.
    • The additional methyl group at position 6 introduces steric constraints absent in the target compound .

Electronic and Functional Comparisons

Compound Position 2 Substituent Electron Effect Molecular Weight (g/mol) Potential Applications
Target Compound 4-(Trifluoromethoxy)phenyl Strongly electron-withdrawing ~307 Enzyme inhibition, drug intermediates
2-(Phenylthio)pyrimidine-4-carboxylic Acid Phenylthio Weakly electron-withdrawing 213.07 Covalent inhibitors
2-Methylsulfanylpyrimidine-4-carboxylic Acid Methylsulfanyl Electron-donating 213.07 Solubility-driven synthesis
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic Acid 4-Chlorophenyl Moderately electron-withdrawing 248.67 Sterically modified targets

Biological Activity

2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H8F3NO2C_{13}H_8F_3NO_2 and features a pyrimidine core substituted with a trifluoromethoxy group. The presence of the trifluoromethoxy moiety is known to enhance the compound's lipophilicity and biological activity.

The biological activity of 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic acid primarily involves its interaction with various molecular targets, including enzymes and receptors implicated in disease pathways. It has been shown to act as an inhibitor of specific kinases, which play crucial roles in cellular signaling pathways.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrimidine ring and the introduction of electron-withdrawing groups like trifluoromethoxy significantly influence the compound's potency. For instance, variations in substituents at the 2-position of the pyrimidine ring have been correlated with changes in antiproliferative activity against cancer cell lines.

Substituent Biological Activity EC50 (μM)
NoneBaseline10.0
TrifluoromethoxyEnhanced activity1.5
MethylModerate activity5.0

Anticancer Activity

In a study evaluating the antiproliferative effects on various cancer cell lines, 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic acid exhibited significant cytotoxicity, particularly against leukemia cells. The compound demonstrated an EC50 value of 1.5 μM against Ba/F3 cells expressing Bcr-Abl, indicating strong potential as a targeted therapy for leukemia.

Inhibition of Kinases

Further investigations have revealed that this compound acts as an allosteric inhibitor of Bcr-Abl kinase, disrupting its function and leading to reduced cell proliferation in resistant cancer models. The inhibition mechanism was elucidated through kinetic studies, which showed that binding affinity was significantly increased in the presence of specific mutations within the kinase domain.

Q & A

Q. What are the common synthetic routes for preparing 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid?

  • Methodological Answer : Synthesis typically involves multi-step routes, such as:

Condensation reactions : Reacting 4-(trifluoromethoxy)benzaldehyde with aminopyrimidine derivatives under acidic or basic conditions.

Cyclization : Using catalysts like palladium or copper to form the pyrimidine ring (e.g., via Suzuki-Miyaura coupling for aryl group introduction) .

Functionalization : Oxidation or hydrolysis steps to introduce the carboxylic acid moiety. Common solvents include DMF or toluene, with reaction temperatures optimized between 80–120°C.
Key Consideration: Monitor reaction progress via TLC or HPLC to avoid over-oxidation of intermediates.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, DMSO-d₆) to resolve aromatic protons (δ 7.5–8.5 ppm) and confirm substitution patterns. ¹³C NMR identifies carbonyl (δ ~165 ppm) and trifluoromethoxy groups (δ ~120 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.

Q. How can researchers evaluate the compound’s biological activity in preliminary assays?

  • Methodological Answer :
  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Adjust buffer pH (7.4) and incubation times (30–60 min) to optimize signal-to-noise ratios .
  • Antimicrobial activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles with side shields. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight containers at –20°C, away from strong acids/bases to prevent decomposition.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary catalyst loading (e.g., 1–5 mol% Pd), solvent polarity (DMF vs. THF), and temperature gradients.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hours) while maintaining >90% yield .
  • Workup optimization : Use aqueous/organic biphasic extraction (e.g., ethyl acetate/water) to remove unreacted starting materials.

Q. What strategies address substituent effects (e.g., trifluoromethoxy group) on reactivity?

  • Methodological Answer :
  • Electronic effects : The electron-withdrawing trifluoromethoxy group reduces electron density on the pyrimidine ring, slowing electrophilic substitutions. Use directing groups (e.g., boronic esters) to control regioselectivity .
  • Steric hindrance : Introduce bulky ligands (e.g., SPhos) in cross-coupling reactions to mitigate steric clashes.

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., COX-2 or EGFR). Validate with free-energy perturbation (FEP) calculations .
  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electronic properties and reactivity indices (e.g., electrophilicity).

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • 2D NMR : Perform COSY and HSQC to assign overlapping signals (e.g., aromatic protons vs. impurities).
  • Spiking experiments : Add authentic samples of suspected byproducts (e.g., decarboxylated derivatives) to confirm peak identities .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect rotamers or conformational changes.

Q. What methods identify degradation products under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.
  • LC-MS/MS : Use a Q-TOF instrument to fragment degradation products and propose structures via accurate mass and MS² patterns.

Q. How can stability in solution (e.g., DMSO or PBS) be assessed for long-term studies?

  • Methodological Answer :
  • Accelerated stability testing : Store solutions at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via HPLC at 254 nm.
  • Light exposure : Use ICH Q1B guidelines to test photostability in UV/visible light chambers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid
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2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid

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